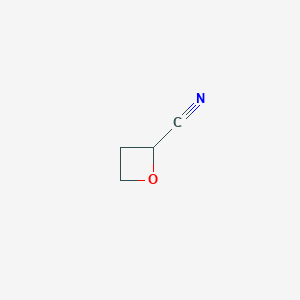

Oxetane-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxetanecarbonitrile is a chemical compound characterized by a four-membered oxetane ring with a nitrile group attached to it. The molecular formula of 2-oxetanecarbonitrile is C4H5NO. This compound is of significant interest in organic chemistry due to its unique ring structure and reactivity, making it a valuable intermediate in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Oxetanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropionitrile with a base can lead to the formation of 2-oxetanecarbonitrile via intramolecular cyclization. Another method involves the use of diazo compounds and subsequent O-H insertion and C-C bond-forming cyclization .

Industrial Production Methods

Industrial production of 2-oxetanecarbonitrile typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction conditions to facilitate the cyclization and formation of the oxetane ring. The exact industrial methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxetanecarbonitrile undergoes various chemical reactions, including:

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to different products depending on the reagents used.

Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Paternò-Büchi reaction, to form new ring structures.

Common Reagents and Conditions

Acids and Bases: Used for ring-opening reactions.

Nucleophiles: Employed in substitution reactions.

Photochemical Conditions: Utilized in cycloaddition reactions.

Major Products Formed

Vicinal Halocyanohydrins: Formed from ring-opening reactions with hydrogen halides.

Cycloaddition Products: Resulting from reactions like the Paternò-Büchi reaction.

Wissenschaftliche Forschungsanwendungen

2-Oxetanecarbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-oxetanecarbonitrile involves its reactivity due to the strained oxetane ring and the presence of the nitrile group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can influence biological pathways and processes, making 2-oxetanecarbonitrile a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxetane: A simpler analog without the nitrile group.

3-Oxetanone: Contains a carbonyl group instead of a nitrile group.

2-Methyleneoxetane: Features a methylene group attached to the oxetane ring.

Uniqueness

Its combination of structural features makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .

Biologische Aktivität

Oxetane-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to enhance the pharmacological properties of various drug candidates. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and recent research findings.

The oxetane ring is characterized by its low molecular weight and high polarity, which contribute to its effectiveness as a bioisostere of carbonyl groups. This property allows it to modulate the physicochemical and biochemical characteristics of compounds, including lipophilicity and metabolic stability .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its interactions with various biological targets:

- Antineoplastic Activity : Several studies have indicated that oxetane-containing compounds demonstrate significant anticancer properties. For instance, derivatives have been synthesized that inhibit specific kinases involved in cancer progression .

- Antiviral Properties : Oxetanes have shown efficacy against various viral infections, including arboviruses. The mechanism often involves interference with viral replication processes .

- Antifungal Effects : The compound has been noted for its antifungal activities, showcasing potential as a therapeutic agent against fungal infections .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Kinase Inhibition : As a nonclassical isoster of carbonyl groups, oxetanes can effectively bind to the hinge region of kinases, leading to inhibition of their activity. This is particularly relevant in cancer therapies where kinase signaling pathways are often dysregulated .

- Metabolic Stability : The structural integrity of the oxetane ring contributes to the metabolic stability of compounds, reducing the likelihood of rapid degradation by cytochrome P450 enzymes, which are notorious for causing drug-drug interactions .

- Hydrogen Bonding : The high polarity of the oxetane group allows it to act as an acceptor for hydrogen bonds, facilitating interactions with biological macromolecules .

Case Studies

Recent research has highlighted several case studies involving this compound:

- Crenolanib : An oxetane-containing drug candidate currently in clinical trials for acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST). Its mechanism involves selective inhibition of mutant FLT3 kinase .

- Fenebrutinib : Developed for multiple sclerosis treatment, this compound incorporates an oxetane motif that enhances binding affinity and selectivity towards its target .

- Lanraplenib : A second-generation spleen tyrosine kinase inhibitor that showcases favorable pharmacokinetic properties suitable for once-daily administration against autoimmune diseases .

Data Table: Biological Activities of Oxetane Derivatives

Eigenschaften

Molekularformel |

C4H5NO |

|---|---|

Molekulargewicht |

83.09 g/mol |

IUPAC-Name |

oxetane-2-carbonitrile |

InChI |

InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2 |

InChI-Schlüssel |

SHMLZNJGRQRUSC-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC1C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.